2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline is an organic compound that features a biphenyl group attached to a quinazoline ring with a chlorine atom at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Quinazoline Ring Formation: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Industrial Production Methods: Industrial production of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Types of Reactions:
Substitution: Electrophilic substitution reactions can occur at the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl quinones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: A biphenyl derivative with similar structural features.
Biphenyl: The parent compound, which serves as a fundamental building block for various derivatives.
Uniqueness: 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline is unique due to the presence of both a biphenyl group and a chlorinated quinazoline ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H13ClN2 |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
4-chloro-2-(4-phenylphenyl)quinazoline |
InChI |
InChI=1S/C20H13ClN2/c21-19-17-8-4-5-9-18(17)22-20(23-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI Key |
GWXNWQFSJQGAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.